molecular formula C11H16N6OS2 B3461804 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3461804
M. Wt: 312.4 g/mol
InChI Key: IIPDHDLKDCJEAL-UHFFFAOYSA-N
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Description

“2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular formula of the compound is C14H16N6O3S2 . It has an average mass of 380.445 Da and a monoisotopic mass of 380.072540 Da .


Chemical Reactions Analysis

The compound, as a 1,2,4-triazole derivative, is known to exhibit cytotoxic activities. It has shown promising cytotoxic activity against certain cancer cell lines .


Physical And Chemical Properties Analysis

The compound is a part of the 1,2,4-triazole derivatives which are known for their ability to form hydrogen bonds with different targets. This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives, including this compound, is related to their ability to inhibit the proliferation of cancer cells by inducing apoptosis .

properties

IUPAC Name

2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS2/c1-6(2)4-8-12-10(16-15-8)19-5-9(18)13-11-17-14-7(3)20-11/h6H,4-5H2,1-3H3,(H,12,15,16)(H,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPDHDLKDCJEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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